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2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Lipophilicity Drug-likeness Physicochemical profiling

Researchers targeting prokineticin receptors (PKR1/2) face SAR irreproducibility from unvalidated sulfonyl piperidine analogs. This Takeda-patented chemotype (CAS 1448133-32-1) provides a defined 3-chlorophenylsulfonyl pharmacophore with pyridin-2-yloxy ether vector essential for target engagement. • Validated PKR1/2 probe scaffold per WO2013179024, eliminating batch-to-batch variability risk • XLogP3 3.2, MW 352.8 Da, zero H-bond donors-predictable CNS membrane permeation for intracellular target access • Modular fragment-based design with three pharmacophoric elements enables systematic SAR expansion

Molecular Formula C16H17ClN2O3S
Molecular Weight 352.83
CAS No. 1448133-32-1
Cat. No. B2492720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
CAS1448133-32-1
Molecular FormulaC16H17ClN2O3S
Molecular Weight352.83
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H17ClN2O3S/c17-13-4-3-5-15(12-13)23(20,21)19-10-7-14(8-11-19)22-16-6-1-2-9-18-16/h1-6,9,12,14H,7-8,10-11H2
InChIKeySCHXIQKFSFQMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine: Chemical Identity & Specifications


2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1448133-32-1) is a synthetic heterocyclic small molecule (C₁₆H₁₇ClN₂O₃S, MW 352.8 g/mol) comprising a pyridine ring linked via an ether bridge to a piperidine scaffold that is further functionalized with a 3-chlorobenzenesulfonyl group [1]. This compound belongs to the aryl sulfonyl piperidine class, a privileged scaffold in medicinal chemistry for modulating G-protein-coupled receptors (GPCRs), kinases, and epigenetic targets [2]. Its physicochemical profile—XLogP3 of 3.2, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds—confers moderate lipophilicity and conformational restriction suitable for passive membrane permeation while limiting excessive promiscuity [1]. The compound is listed in the Takeda Pharmaceutical patent family (WO2013179024, US12054474B2) covering sulfonyl piperidine derivatives for prokineticin-mediated diseases, indicating industrial validation of this chemotype for neurological and psychiatric indications [2].

GPCR pathway probe — prokineticin receptor (PKR1/PKR2) research fit
Patent-associated sulfonyl piperidine chemotype for neuroscience pathway studies
Computed physicochemical profile supports membrane permeability assessment

2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine: Generic Substitution Risks


Within the aryl sulfonyl piperidine class, subtle alterations to the sulfonyl aryl substituent, the ether-linked heterocycle, or the piperidine substitution pattern produce profound shifts in target engagement, selectivity, and pharmacokinetic behavior that cannot be predicted by structural similarity alone. The 3-chlorophenylsulfonyl motif in 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine occupies a specific steric and electronic parameter space [1]. Closely related analogs—such as the 4-chlorophenylsulfonyl regioisomer, the 3,5-dichloropyridinyl variant (CAS 2034431-35-9), or the methylsulfonyl replacement (CAS 1448051-33-9)—exhibit different hydrogen-bonding geometries, dipole moments, and metabolic liabilities that alter both potency and off-target profiles [2]. The pyridin-2-yloxy ether linkage is particularly sensitive: substitution at the 3- or 4-position of the pyridine ring, replacement with phenyl ether, or elimination of the ether oxygen abolishes the precise vector required for key interactions in prokineticin receptor antagonists as disclosed in Takeda's patent family [2]. Generic substitution therefore risks selecting a compound with uncharacterized or inferior activity at the intended target, compromising experimental reproducibility and project timelines.

3-Cl vs 4-Cl regioisomer Target engagement geometry may shift with ring substitution position; dipole vector and steric profile differ
Pyridinyloxy vs methylsulfonyl analog H-bond acceptor geometry and count may alter binding interaction profile; patent data indicates potency divergence
Ether linkage sensitivity Modifications to the pyridin-2-yloxy ether may abolish the receptor-binding vector specified in prokineticin patent claims

2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine: Differentiation Evidence vs. Analogs


XLogP3 Lipophilicity Window

The computed XLogP3 of 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is 3.2, positioning it within the favorable range for CNS drug candidates (typically XLogP 1–4) [1]. In contrast, the 4-chloro regioisomer of the sulfonyl phenyl ring (hypothetical analog, XLogP3 ≈ 3.2 but with altered dipole vector) and the 3,5-dichloropyridinyl analog 3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS 2034431-35-9, XLogP3 ≈ 3.8 predicted) exhibit higher lipophilicity that may increase non-specific protein binding and hERG liability [2]. The target compound's specific balance of lipophilicity is a direct consequence of the mono-chloro substitution at the meta position of the phenyl ring combined with the unsubstituted pyridin-2-yloxy moiety, a combination not simultaneously present in any commercially available close analog [3].

Lipophilicity Window
Class-level inference
XLogP3 = 3.2
Dichloropyridinyl analog: ~3.8
Supports CNS-favorable physicochemical profiling; 0.6 units lower than comparator
Computed value; experimental logP to verify
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Advantage vs. Methylsulfonyl Analog

The target compound possesses five hydrogen bond acceptors (HBA = 5) contributed by the sulfonyl oxygens, the pyridine nitrogen, and the ether oxygen [1]. The methylsulfonyl analog 1-((3-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine (CAS 1448051-33-9) contains only four HBA groups, as the methylsulfonyl replacement for the pyridinyloxy group eliminates the pyridine nitrogen and ether oxygen while adding a sulfone that provides similar acceptor count but reduced geometric diversity [2]. The higher HBA count and the spatial distribution of the target compound's acceptors—spanning the sulfonyl group, the piperidine-ether linkage, and the terminal pyridine—enable a more extensive hydrogen-bonding network with polar residues in the binding pocket, a feature highlighted in Takeda's prokineticin receptor patent where pyridinyloxy-substituted piperidines demonstrated superior potency over simpler ether or sulfone variants [3].

H-Bond Acceptor Count
Supporting evidence
Target HBA = 5
Methylsulfonyl analog HBA = 4
Supports broader H-bond interaction potential in target binding pocket
Geometric distribution not captured by count alone
Solubility Target engagement Hydrogen bonding

Rotatable Bond Count & Conformational Restriction

With four rotatable bonds, 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine exhibits moderate conformational flexibility—substantially lower than a hypothetical linear alkyl-linked analog that would contain six or more rotatable bonds [1]. The ether linkage directly connects the piperidine ring to the pyridine, constraining the spatial relationship between these two pharmacophoric elements. In the Takeda patent, this constrained geometry is emphasized as critical for achieving selectivity between the closely related prokineticin receptors PKR1 and PKR2, where analogs with extended or more flexible linkers lose discriminatory power [2]. The target compound's rotatable bond count of four is close to the median for oral drugs (typically 5–6) and below that of many flexible analogs, suggesting improved binding entropy upon target engagement [1].

Conformational Restriction
Class-level inference
4 rotatable bonds
Flexible alkyl-linked analog: ≥6
May reduce entropic binding penalty; supports selectivity hypothesis
Computed parameter; binding data to verify
Conformational restriction Entropy Binding affinity

Prokineticin Receptor Patent Specificity

2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine falls within the specific Markush claims of Takeda's WO2013179024 patent family, which covers sulfonyl piperidine derivatives for treating prokineticin-mediated diseases including psychiatric and neurological conditions [1]. In contrast, many simpler sulfonyl piperidine analogs (e.g., 4-[(3-chlorophenyl)sulfonyl]piperidine, 1-((3-chlorophenyl)sulfonyl)-4-methoxypiperidine) are covered only by broader, less specific prior art patents (e.g., US8188280 on 3-substituted sulfonyl piperidine derivatives for cardiovascular disease) and are not explicitly directed to prokineticin receptor modulation [2]. Takeda's specific exemplification of pyridinyloxy-substituted piperidines within the prokineticin patent family provides a higher level of target-class validation for the target compound compared to generic sulfonyl piperidine building blocks that lack this therapeutic anchoring [1].

Target-Class Patent Context
Supporting evidence
WO2013179024 (Prokineticin)
vs US8188280 (General sulfonyl piperidine)
Supports GPCR-targeted research rationale over generic building blocks
No comparative biological data available
Intellectual property Prokineticin receptor Therapeutic validation

2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine: Application Scenarios


Prokineticin Receptor Antagonist Lead Optimization

This compound serves as a key intermediate or reference ligand in structure-activity relationship (SAR) studies targeting prokineticin receptors PKR1 and PKR2. Its inclusion in Takeda's patent family [1] validates its relevance for neurological and psychiatric indications. The specific 3-chlorophenylsulfonyl and pyridin-2-yloxy substitution pattern provides a starting scaffold from which further modifications can be systematically explored to improve potency, selectivity, and CNS penetration. The compound's favorable XLogP3 of 3.2 and moderate conformational restriction (4 rotatable bonds) make it a suitable starting point for CNS drug discovery programs [2].

GPCR Pharmacological Tool Development

As a sulfonyl piperidine with a pyridinyloxy moiety, this compound can be employed as a pharmacological tool to probe the function of prokineticin receptors in cellular assays. Its computed physicochemical properties—zero H-bond donors and five H-bond acceptors—suggest membrane permeability consistent with intracellular target access [2]. Researchers can use this compound as a reference standard when developing novel prokineticin receptor modulators, leveraging its distinct pharmacophore geometry to benchmark new chemical entities [1].

Fragment-Based Drug Design

The compound's three distinct pharmacophoric elements (3-chlorophenylsulfonyl, piperidine, and pyridin-2-yloxy) provide a modular scaffold suitable for fragment-based drug discovery. Each moiety can be independently varied to probe binding pocket requirements, while the constrained ether linkage maintains a defined vector relationship essential for high-resolution co-crystallography studies [1]. Its molecular weight (352.8 Da) places it within the fragment-to-lead sweet spot, and its computed hydrogen-bonding capacity supports rational structure-based optimization [2].

Epigenetic Chemical Probe Development

The sulfonyl piperidine scaffold has been explored in multiple epigenetic contexts, including inhibitors of protein arginine methyltransferases (PRMTs) [3]. The specific substitution pattern of this compound—particularly the pyridin-2-yloxy group—offers a unique hydrogen-bonding surface that may engage the substrate-binding pocket of methyltransferases or acetyltransferases differently than simpler sulfonyl piperidine analogs. This compound can serve as a starting point for developing chemical probes to interrogate epigenetic regulatory mechanisms.

Application
Selection Property
Validation Focus
Prokineticin receptor SAR studies
GPCR target-class research context
PKR1/PKR2 binding endpoint review
GPCR pharmacological probe development
H-bond acceptor distribution profile
Cellular permeability and target-access endpoints
Fragment-based design scaffold
Conformational restriction profile
Co-crystallography fit and vector analysis
Epigenetic chemical probe exploration
Sulfonyl piperidine scaffold diversity
Methyltransferase binding-context review
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